5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide
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Overview
Description
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide is a complex organic compound that features a quinoline moiety, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include acyl chlorides, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It could be investigated for its efficacy in treating various diseases.
Industry: In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid: This compound shares the quinoline moiety but differs in the attached functional groups and overall structure.
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)aniline: Similar in having the quinoline core, but with an aniline group instead of the thiophene-sulfonamide moiety.
4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-2-phenylquinoline: Another quinoline derivative with a different substitution pattern.
Uniqueness
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide is unique due to the combination of its quinoline, thiophene, and sulfonamide groups
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)23(20,21)13-10-15(22-11-13)16(19)18-9-5-7-12-6-3-4-8-14(12)18/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLMTTUDYJGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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